molecular formula C11H13BCl2O3 B6363083 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 1574340-13-8

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6363083
CAS No.: 1574340-13-8
M. Wt: 274.9 g/mol
InChI Key: UOJVAXKSQOASMU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a phenol group, and a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2,6-dichlorophenol with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive phenol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with molecular targets through its reactive functional groups. The phenol group can form hydrogen bonds and undergo redox reactions, while the dioxaborinane ring can participate in coupling reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluoropyridine
  • 2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methylphenol

Uniqueness

2,6-Dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both chlorine atoms and the dioxaborinane ring allows for versatile chemical transformations and applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,6-dichloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BCl2O3/c1-11(2)5-16-12(17-6-11)7-3-8(13)10(15)9(14)4-7/h3-4,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJVAXKSQOASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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